N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Description
The exact mass of the compound this compound is 365.0585488 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-18(2)9-11-4-3-5-15(17(11)24-18)23-10-16(22)21-14-7-6-12(19)8-13(14)20/h3-8H,9-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZMXSJSHKUFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A dichlorophenyl moiety,
- An acetamide functional group,
- A benzofuran derivative.
This unique combination contributes to its biological activity and interaction with various biological targets.
Research indicates that this compound acts primarily as a selective agonist for cannabinoid receptors , particularly CB2 receptors. This mechanism is crucial for its role in modulating pain and inflammation.
Key Findings:
- CB2 Receptor Agonism : The compound demonstrates high affinity for CB2 receptors, which are implicated in the regulation of immune responses and pain modulation. Studies have shown that activation of these receptors can lead to analgesic effects without the psychoactive side effects typically associated with cannabinoid receptor activation .
Pain Modulation
In preclinical models, particularly in studies involving neuropathic pain:
- The compound effectively reversed neuropathic pain in spinal nerve ligation and paclitaxel-induced neuropathy models in rats. Notably, it did so without adversely affecting locomotor behavior, indicating a favorable safety profile .
Antioxidant Activity
The compound also exhibits significant antioxidant properties. This is important as oxidative stress is a contributing factor in various diseases, including neurodegenerative disorders. In vitro assays have demonstrated that the compound can scavenge free radicals effectively .
Comparative Efficacy
To better understand the efficacy of this compound compared to other compounds, the following table summarizes key findings from relevant studies:
Case Studies
- Neuropathic Pain Study : In a study involving rats with induced neuropathic pain through spinal nerve ligation:
- Oxidative Stress Model : In vitro studies demonstrated that the compound reduced oxidative stress markers in neuronal cultures exposed to harmful agents:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
